molecular formula C15H14N2O2S B5716782 2-[(2,4-dimethylbenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole

2-[(2,4-dimethylbenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole

Cat. No. B5716782
M. Wt: 286.4 g/mol
InChI Key: FGGXSWIURUWXJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,4-dimethylbenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as DMFOD and is a heterocyclic compound containing oxygen, nitrogen, and sulfur atoms. DMFOD has shown promising results in various scientific studies, and its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively studied. In

Mechanism of Action

The mechanism of action of DMFOD is not fully understood, but it is believed to act through multiple pathways. DMFOD has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO), which are involved in the inflammation process. DMFOD has also been shown to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant activity.
Biochemical and Physiological Effects
DMFOD has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. DMFOD has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which contribute to its antioxidant activity.

Advantages and Limitations for Lab Experiments

DMFOD has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, DMFOD also has some limitations, including its toxicity at high concentrations, which can affect the viability of cells in vitro. The optimal concentration of DMFOD for lab experiments should be carefully determined to avoid any adverse effects.

Future Directions

There are several future directions for research on DMFOD. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to explore its potential as a natural antioxidant and preservative in the food industry. Additionally, further studies are needed to elucidate the mechanism of action of DMFOD and its effects on various signaling pathways.

Synthesis Methods

The synthesis of DMFOD involves the reaction of 2-mercapto-5-(2-furyl)-1,3,4-oxadiazole with 2,4-dimethylbenzyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into the final product through a series of steps. The yield of DMFOD can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and the amount of reagents used.

Scientific Research Applications

DMFOD has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. DMFOD has also been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-[(2,4-dimethylphenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-10-5-6-12(11(2)8-10)9-20-15-17-16-14(19-15)13-4-3-7-18-13/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGXSWIURUWXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CSC2=NN=C(O2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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